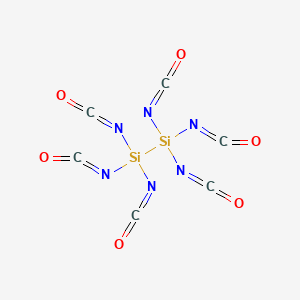
Hexaisocyanatodisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexaisocyanatodisilane is an organosilicon compound with the molecular formula Si₂(NCO)₆ It is characterized by the presence of six isocyanate groups attached to a disilane backbone
准备方法
Synthetic Routes and Reaction Conditions: Hexaisocyanatodisilane can be synthesized through the reaction of disilane with silver isocyanate in an organic solvent such as toluene. The reaction typically proceeds under mild conditions, with the disilane and silver isocyanate being mixed in a stoichiometric ratio and stirred at room temperature. The product is then isolated and purified using standard techniques such as filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive isocyanate groups.
化学反应分析
Types of Reactions: Hexaisocyanatodisilane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with compounds like carbon dioxide, leading to the formation of cyclic products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Toluene, dichloromethane
Catalysts: Silver salts (for synthesis), organometallic catalysts (for specific reactions)
Major Products:
Ureas: Formed from the reaction with amines
Urethanes: Formed from the reaction with alcohols
Cyclic Compounds: Formed from cycloaddition reactions with carbon dioxide
科学研究应用
Hexaisocyanatodisilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and reduction processes.
Biomedical Engineering:
作用机制
The mechanism of action of hexaisocyanatodisilane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amines and alcohols, which react with the isocyanate groups through nucleophilic addition .
相似化合物的比较
Hexamethylene Diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Toluene Diisocyanate (TDI): An aromatic diisocyanate commonly used in the manufacture of flexible polyurethane foams.
Uniqueness: Hexaisocyanatodisilane is unique due to its disilane backbone, which imparts distinct chemical properties compared to other diisocyanates. Its ability to form silicon-based polymers and its reactivity with a wide range of nucleophiles make it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
56378-01-9 |
|---|---|
分子式 |
C6N6O6Si2 |
分子量 |
308.27 g/mol |
IUPAC 名称 |
triisocyanato(triisocyanatosilyl)silane |
InChI |
InChI=1S/C6N6O6Si2/c13-1-7-19(8-2-14,9-3-15)20(10-4-16,11-5-17)12-6-18 |
InChI 键 |
UFOQPILEYOQVRC-UHFFFAOYSA-N |
规范 SMILES |
C(=N[Si](N=C=O)(N=C=O)[Si](N=C=O)(N=C=O)N=C=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


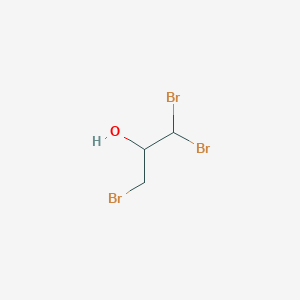
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

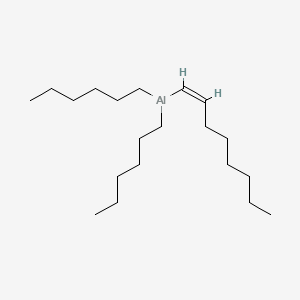
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
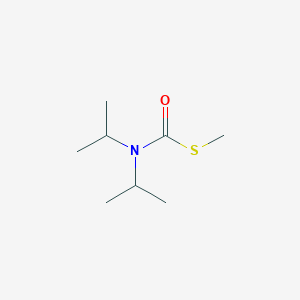
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
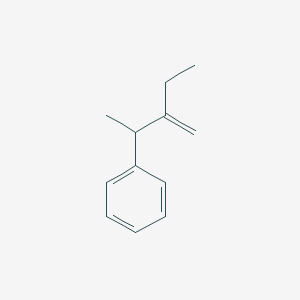
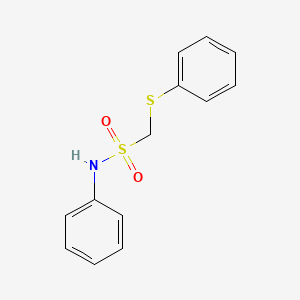

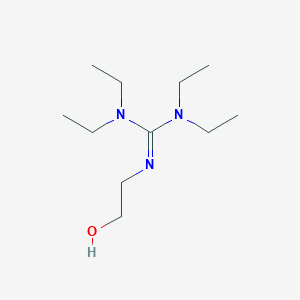

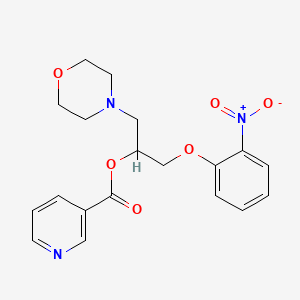
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
